BenchChemオンラインストアへようこそ!

4-(Benzylideneamino)benzenesulfonamide

COX-2 selective inhibition Inflammation research Human whole blood assay

4-(Benzylideneamino)benzenesulfonamide (CAS 5877-53-2) is a differentiated sulfonamide Schiff base that delivers COX-2 selectivity (SI 37.6, exceeding celecoxib’s 29.6) and nanomolar CA XII affinity (Ki 11 nM)—activities absent in generic sulfanilamide. Its imine bond uniquely enables bidentate metal coordination, making it the essential ligand precursor for high-efficiency organotin PVC photostabilizers. Ideal for medicinal chemistry leads, target-validation probes, and advanced materials R&D. Available in research to bulk quantities; request a quote to secure your supply.

Molecular Formula C13H12N2O2S
Molecular Weight 260.31 g/mol
CAS No. 5877-53-2
Cat. No. B3063135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylideneamino)benzenesulfonamide
CAS5877-53-2
Molecular FormulaC13H12N2O2S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C13H12N2O2S/c14-18(16,17)13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-10H,(H2,14,16,17)
InChIKeyOPUFYXLEFFRGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 4-(Benzylideneamino)benzenesulfonamide (CAS 5877-53-2): A Multifunctional Sulfonamide-Derived Schiff Base for Targeted Research


4-(Benzylideneamino)benzenesulfonamide (CAS 5877-53-2) is a sulfonamide-derived Schiff base formed by condensation of benzaldehyde with sulfanilamide, crystallizing as a C₁₃H₁₂N₂O₂S monoclinic species with a molecular weight of 260.31 g/mol [1]. Unlike generic sulfanilamide, the benzylideneamino modification introduces a C=N linkage that fundamentally alters its molecular recognition profile, enabling quantified interactions with cyclooxygenase-2 (COX-2), carbonic anhydrase XII (CA XII), acetylcholinesterase (AChE), and bacterial targets that are not observed with the parent sulfanilamide scaffold [2]. This compound also serves as a ligand for organotin complexes that function as high-efficiency PVC photostabilizers, a distinct materials-science application absent from simpler benzenesulfonamides [3].

Why 4-(Benzylideneamino)benzenesulfonamide Cannot Be Replaced by Generic Sulfanilamide or Other Simple Benzenesulfonamides


Generic sulfanilamide (4-aminobenzenesulfonamide) is a broad-spectrum antibacterial with weak, non-selective carbonic anhydrase inhibition (Ki ~32 µM for hCA II) . Introducing the benzylideneamino imine group at the para position transforms the pharmacology: it abolishes the primary amine required for dihydropteroate synthase targeting while creating a conjugated π-system that enables potent, isoform-selective enzyme inhibition across structurally unrelated targets (COX-2, CA XII, AChE) [1]. The imine bond also confers chelating capacity for transition metals such as tin, enabling entirely distinct materials-science applications in PVC photostabilization that are inaccessible to sulfanilamide or simple N-alkyl sulfonamides [2]. Substituting this compound with sulfanilamide, 4-(benzylamino)benzenesulfonamide (the reduced analog, CAS 104-22-3), or other benzenesulfonamide derivatives without the benzylideneamino motif would result in loss of the COX-2 selectivity window, loss of nanomolar CA XII affinity, and complete absence of metal-coordination functionality required for photostabilizer complex formation.

4-(Benzylideneamino)benzenesulfonamide: Quantitative Differentiation Evidence vs. Closest Analogs


COX-2 vs. COX-1 Isoform Selectivity in Human Whole Blood: 4-(Benzylideneamino)benzenesulfonamide vs. Celecoxib

In a cellular human whole blood (HWB) assay, the unsubstituted parent scaffold 4-(benzylideneamino)benzenesulfonamide exhibits a COX-1/COX-2 selectivity index (SI) of approximately 37.6 (COX-1 IC₅₀ = 108,000 nM; COX-2 IC₅₀ = 2,870 nM) [1]. For comparison, celecoxib—the clinical reference COX-2 inhibitor—shows an SI of 29.6 in the same HWB assay platform, while the most potent derivative in the same series, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (LA2135), achieves an SI of 114.5 (COX-1 IC₅₀ = 85.13 µM; COX-2 IC₅₀ = 0.74 µM) [2]. The parent compound thus demonstrates that the benzylideneamino scaffold itself confers a measurable COX-2 selectivity window exceeding that of celecoxib, establishing this chemotype as a validated starting point for further optimization [1][2].

COX-2 selective inhibition Inflammation research Human whole blood assay

Carbonic Anhydrase XII Affinity: Nanomolar Ki vs. Micromolar Affinity of Sulfanilamide

4-(Benzylideneamino)benzenesulfonamide inhibits human recombinant carbonic anhydrase XII (CA XII) with a Ki of 11 nM, as measured by stopped-flow CO₂ hydrase assay with 15-minute preincubation [1]. This represents an approximately 2,900-fold improvement in affinity compared to the parent compound sulfanilamide, which inhibits carbonic anhydrase isoforms with Ki values in the range of 32–35 µM . The nanomolar CA XII affinity is particularly significant because CA XII is a validated tumor-associated isoform overexpressed in hypoxic tumors, and the compound achieves this potency without the acetazolamide-like sulfonamide warhead that typifies clinical carbonic anhydrase inhibitors [1].

Carbonic anhydrase inhibition Tumor-associated CA XII Stopped-flow CO₂ hydrase assay

Acetylcholinesterase (AChE) Inhibition Potency in the Context of Alzheimer's Disease Research

Synthesized 4-(benzylideneamino)benzenesulfonamide derivatives (compounds S1–S4 and S1i–S4i) were evaluated as AChE inhibitors, yielding Ki constants ranging from 2.54 ± 0.22 µM to 299.60 ± 8.73 µM . The most potent derivative in the benzylideneamino sub-series (Ki = 2.54 µM) demonstrates competitive inhibition kinetics, distinguishing it from the mixed-type inhibition exhibited by the corresponding 4-(benzylamino)benzenesulfonamide reduced analogs . For reference, the clinical AChE inhibitor donepezil has an IC₅₀ of approximately 0.029 µM (29 nM) against human AChE [1]. While the benzylideneamino derivatives are less potent than donepezil, they offer a structurally distinct sulfonamide-based scaffold amenable to further optimization, with favorable Lipinski rule-of-five compliance and predicted ADME properties that support their development as alternative AChE inhibitors .

Acetylcholinesterase inhibition Alzheimer's disease Sulfonamide-derived inhibitors

Antibacterial Activity of 4-(Benzylideneamino)benzenesulfonamide Compared to Clindamycin Positive Control

(E)-4-(Benzylideneamino)benzenesulfonamide was evaluated for antimicrobial activity against a panel of bacterial strains and compared to clindamycin as a positive control [1]. The study reported that the compound exhibits high antibacterial activity compared to clindamycin, with the abstract specifically stating the compound has 'high antibacterial activity' relative to the clindamycin reference [1]. The compound also showed an ADMET bioactivity score of 0.55 (predicted by SwissADME) and a highest docking binding energy of −7.66 kcal/mol against human carbonyl reductase (4Z3D), providing auxiliary computational support for its drug-likeness [1]. Notably, the benzylideneamino modification shifts the mechanism away from the classical sulfanilamide dihydropteroate synthase inhibition toward alternative bacterial targets, as the primary amine required for para-aminobenzoic acid mimicry is blocked by imine formation [2].

Antimicrobial activity Schiff base antibacterial Sulfonamide-derived antimicrobial

PVC Photostabilization Efficiency: Organotin Complexes of 4-(Benzylideneamino)benzenesulfonamide vs. Blank PVC

Three organotin(IV) complexes of 4-(benzylideneamino)benzenesulfonamide were synthesized and evaluated as PVC photostabilizers under UV irradiation for up to 300 hours [1]. The triphenyltin complex (complex 1) reduced PVC weight loss from 0.236% (blank PVC, 50 h) to 0.067%, and from 0.804% (blank PVC, 300 h) to 0.357%, representing a 72% reduction in weight loss at 50 h and a 56% reduction at 300 h [1]. Additionally, the molecular weight (M̄V) of blank PVC decreased by 94% after 300 h of irradiation, whereas in the presence of complex 1, the M̄V decrease was limited to 71%, demonstrating preservation of polymer chain integrity [1]. The free ligand 4-(benzylideneamino)benzenesulfonamide itself had not been previously explored for PVC additive applications, and its ability to coordinate tin is a direct consequence of the imine nitrogen and sulfonamide oxygen donor atoms that are absent in simple benzenesulfonamides [1].

PVC photostabilization Organotin complexes Polymer additives

Crystallographic Structural Confirmation Enabling Rational Structure-Based Design

The single-crystal X-ray structure of 4-(benzylideneamino)benzenesulfonamide has been solved and deposited (monoclinic, P2₁/c, a = 14.5206(8) Å, b = 11.4992(6) Å, c = 7.7846(5) Å, β = 103.287(6)°, V = 1265.04(13) ų, Z = 4, R factor = 0.031) [1]. The structure reveals key conformational parameters: the azamethine group is rotated slightly out of the benzaldehyde benzene plane (C–C–C–N torsion angle = 8.1(3)°), and the dihedral angle between the two benzene rings is 30.0(1)° [1]. Intermolecular N–H⋯N and N–H⋯O hydrogen bonds between sulfonamide NH₂ protons and the azamethine nitrogen and sulfonamide oxygen form a two-dimensional array in the bc plane [1]. This experimentally determined geometry provides essential input for molecular docking studies, pharmacophore modeling, and structure-based optimization of COX-2, CA XII, and AChE inhibitory activity, eliminating the need for low-accuracy in silico conformation generation that would be required for compounds lacking crystal structure data .

Crystal structure Schiff base conformation Structure-based drug design

Proven Application Scenarios for 4-(Benzylideneamino)benzenesulfonamide Based on Quantitative Evidence


COX-2 Selective Inhibitor Lead Optimization in Inflammation and Oncology

4-(Benzylideneamino)benzenesulfonamide serves as a validated parent scaffold for developing non-diarylheterocycle COX-2 selective inhibitors. With a COX-2 selectivity index of 37.6 in human whole blood (exceeding celecoxib's SI of 29.6), this compound provides a structurally distinct starting point for medicinal chemistry campaigns targeting inflammatory diseases and COX-2-overexpressing cancers [1]. The crystallographically defined geometry (R = 0.031) enables rational structure-based design, while the established SAR from the Lin et al. (2008) study demonstrates that substitution at the benzylidene 3- and 4-positions can further enhance selectivity up to SI = 114.5 [1][2].

Carbonic Anhydrase XII-Targeted Probe Development for Tumor Hypoxia Research

The nanomolar CA XII affinity (Ki = 11 nM) makes 4-(benzylideneamino)benzenesulfonamide an attractive probe compound for studying CA XII biology in hypoxic tumor microenvironments [1]. The 2,900-fold affinity improvement over sulfanilamide enables experiments at substantially lower concentrations, reducing off-target effects and solvent toxicity concerns in cell-based hypoxia assays. The imine linkage provides a synthetic handle for further derivatization to introduce fluorescent or affinity tags while maintaining the sulfonamide zinc-binding group [1].

Acetylcholinesterase Inhibitor Scaffold Diversification for Alzheimer's Disease Research

For neurodegeneration programs seeking to diversify beyond donepezil-like chemotypes, 4-(benzylideneamino)benzenesulfonamide derivatives offer competitive AChE inhibition (Ki as low as 2.54 µM) with Lipinski-compliant ADME profiles [1]. The competitive inhibition mechanism observed for the benzylideneamino series contrasts with the mixed-type inhibition of the reduced 4-(benzylamino) analogs, providing a mechanistically differentiated entry point for structure-kinetics relationship studies [1].

Organotin PVC Photostabilizer Manufacturing Using the Imine Ligand

4-(Benzylideneamino)benzenesulfonamide is the essential ligand precursor for synthesizing organotin(IV) complexes that function as high-efficiency PVC photostabilizers [1]. The triphenyltin complex reduces PVC photodegradation weight loss by 72% at 50 hours and 56% at 300 hours compared to unstabilized PVC, while preserving molecular weight integrity (71% M̄V decrease vs. 94% for blank PVC) [1]. This application is unique to the benzylideneamino-benzenesulfonamide scaffold, as the imine nitrogen and sulfonamide oxygen donor atoms provide the bidentate coordination mode required for stable tin complex formation, a property absent in simple benzenesulfonamides [1].

Quote Request

Request a Quote for 4-(Benzylideneamino)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.